Benzoic acid, 4-bromo-2-propyl-
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Overview
Description
Benzoic acid, 4-bromo-2-propyl- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 4th position and a propyl group at the 2nd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-bromo-2-propyl- typically involves a multi-step process. One common method is the Friedel-Crafts alkylation followed by bromination. The Friedel-Crafts alkylation introduces the propyl group to the benzene ring using propyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-bromo-2-propyl- undergoes various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc and hydrochloric acid (Zn/HCl).
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: KMnO4, H2CrO4
Reduction: Zn/HCl
Substitution: NaOCH3, NaOEt
Major Products
Oxidation: 4-bromo-2-carboxybenzoic acid
Reduction: 2-propylbenzoic acid
Substitution: 4-methoxy-2-propylbenzoic acid (using NaOCH3)
Scientific Research Applications
Benzoic acid, 4-bromo-2-propyl- has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-bromo-2-propyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or disrupting cellular processes. The bromine atom and propyl group contribute to its reactivity and ability to interact with various molecular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoic acid: Similar structure but lacks the propyl group.
2-Propylbenzoic acid: Similar structure but lacks the bromine atom.
4-Methoxy-2-propylbenzoic acid: Similar structure but has a methoxy group instead of a bromine atom.
Uniqueness
Benzoic acid, 4-bromo-2-propyl- is unique due to the presence of both a bromine atom and a propyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-bromo-2-propylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-3-7-6-8(11)4-5-9(7)10(12)13/h4-6H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASGHXKDKHPZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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